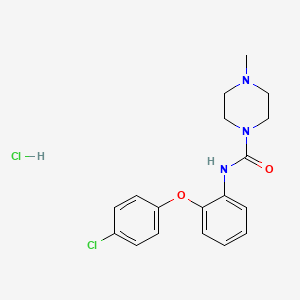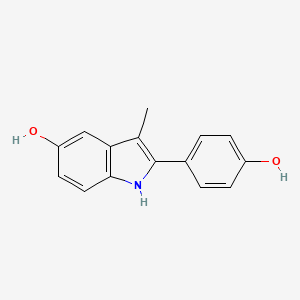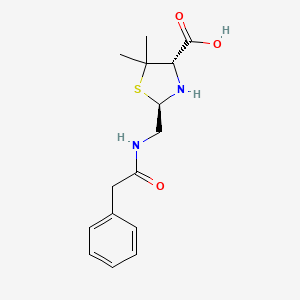
Bis(o-cresyl) p-Cresyl Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(o-cresyl) p-Cresyl Phosphate typically involves the reaction of cresol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then further reacted to produce the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Bis(o-cresyl) p-Cresyl Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted organophosphates .
Scientific Research Applications
Bis(o-cresyl) p-Cresyl Phosphate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Bis(o-cresyl) p-Cresyl Phosphate involves its interaction with various molecular targets and pathways. It can inhibit certain enzymes, leading to disruptions in metabolic processes. The compound’s effects are mediated through its ability to bind to and modify proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Triphenyl Phosphate: Another organophosphate used as a flame retardant and plasticizer.
Tris(2-chloroethyl) Phosphate: Known for its use as a flame retardant in polyurethane foams.
Tris(1,3-dichloro-2-propyl) Phosphate: Used in various industrial applications as a flame retardant.
Uniqueness
Bis(o-cresyl) p-Cresyl Phosphate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to act as both a flame retardant and plasticizer makes it versatile for various applications.
Properties
CAS No. |
77342-19-9 |
|---|---|
Molecular Formula |
C₂₁H₂₁O₄P |
Molecular Weight |
368.36 |
Synonyms |
Phosphoric Acid Bis(2-methylphenyl) 4-Methylphenyl Ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1S)-1-amino-2-methylpropyl]phenol](/img/structure/B1142727.png)



![2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B1142735.png)
![Spiro[1,3-dithiolane-2,8'-1,5,6,7-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine]-2',4'-dione](/img/structure/B1142737.png)

